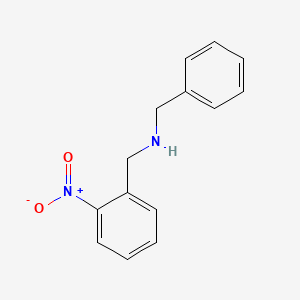![molecular formula C26H25Cl2N3O3 B12445091 (3E)-5-chloro-3-({5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl}methylidene)-1H-indol-2-one hydrochloride](/img/structure/B12445091.png)
(3E)-5-chloro-3-({5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl}methylidene)-1H-indol-2-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E)-5-氯-3-[[5-[3-(4-甲基-1,4-二氮杂环庚烷-1-羰基)苯基]呋喃-2-基]亚甲基]-1H-吲哚-2-酮;盐酸盐是一种复杂的有机化合物,其结构中包含独特的官能团组合,包括吲哚核心、呋喃环和二氮杂环庚烷部分。
准备方法
合成路线和反应条件: (3E)-5-氯-3-[[5-[3-(4-甲基-1,4-二氮杂环庚烷-1-羰基)苯基]呋喃-2-基]亚甲基]-1H-吲哚-2-酮;盐酸盐的合成通常涉及多步有机合成。该过程从吲哚核心的制备开始,然后引入呋喃环和二氮杂环庚烷部分。主要步骤包括:
吲哚核心的形成: 可以通过费歇尔吲哚合成来实现,其中苯肼在酸性条件下与酮反应。
呋喃环的引入: 此步骤涉及使用呋喃衍生物,其通过钯催化的交叉偶联反应与吲哚核心偶联。
二氮杂环庚烷部分的连接: 二氮杂环庚烷环通过亲核取代反应引入,其中二氮杂环庚烷衍生物与中间体化合物上的合适离去基团反应。
工业生产方法: 该化合物的工业生产可能涉及优化上述合成路线,以确保高产率和纯度。这包括使用连续流动反应器以更好地控制反应条件,以及实施重结晶和色谱等纯化技术。
反应类型:
氧化: 该化合物可以发生氧化反应,特别是在吲哚和呋喃环上,导致形成各种氧化衍生物。
还原: 还原反应可以针对二氮杂环庚烷部分中的羰基,将其转化为醇。
取代: 吲哚环上的氯原子可以在适当条件下被其他亲核试剂(如胺或硫醇)取代。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 硼氢化钠或氢化锂铝是典型的还原剂。
取代: 亲核取代反应通常使用叠氮化钠或硫脲等试剂。
主要产物:
氧化产物: 吲哚和呋喃环的氧化衍生物。
还原产物: 二氮杂环庚烷部分的醇衍生物。
取代产物: 根据所用亲核试剂的不同,可以得到各种取代的吲哚衍生物。
科学研究应用
(3E)-5-氯-3-[[5-[3-(4-甲基-1,4-二氮杂环庚烷-1-羰基)苯基]呋喃-2-基]亚甲基]-1H-吲哚-2-酮;盐酸盐在科学研究中有几种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其作为生物化学探针以研究细胞过程的潜力。
医学: 探索其潜在的治疗效果,特别是在治疗神经系统疾病方面。
工业: 用于开发具有特定电子或光学特性的新型材料。
作用机制
该化合物的作用机制涉及其与细胞内特定分子靶标的相互作用。已知吲哚核心与各种受体和酶相互作用,调节其活性。二氮杂环庚烷部分可能增强化合物穿过生物膜的能力,从而提高其生物利用度。呋喃环可以参与π-π相互作用,稳定化合物与其靶标的结合。
类似化合物:
- (3E)-5-氯-3-[[5-[3-(4-甲基-1,4-二氮杂环庚烷-1-羰基)苯基]呋喃-2-基]亚甲基]-1H-吲哚-2-酮
- (3E)-5-氯-3-[[5-[3-(4-甲基-1,4-二氮杂环庚烷-1-羰基)苯基]呋喃-2-基]亚甲基]-1H-吲哚-2-酮;盐酸盐
独特性: 二氮杂环庚烷部分的存在使该化合物区别于其他吲哚衍生物,可能增强其药代动力学特性。吲哚核心、呋喃环和二氮杂环庚烷部分的组合为药物开发提供了独特的支架,提供了多个化学修饰和优化的位点。
相似化合物的比较
- (3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one
- (3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrochloride
Uniqueness: The presence of the diazepane moiety distinguishes this compound from other indole derivatives, potentially enhancing its pharmacokinetic properties. The combination of the indole core, furan ring, and diazepane moiety provides a unique scaffold for drug development, offering multiple sites for chemical modification and optimization.
属性
分子式 |
C26H25Cl2N3O3 |
|---|---|
分子量 |
498.4 g/mol |
IUPAC 名称 |
5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrochloride |
InChI |
InChI=1S/C26H24ClN3O3.ClH/c1-29-10-3-11-30(13-12-29)26(32)18-5-2-4-17(14-18)24-9-7-20(33-24)16-22-21-15-19(27)6-8-23(21)28-25(22)31;/h2,4-9,14-16H,3,10-13H2,1H3,(H,28,31);1H |
InChI 键 |
YYIMMVXTWBIEAG-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(O3)C=C4C5=C(C=CC(=C5)Cl)NC4=O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


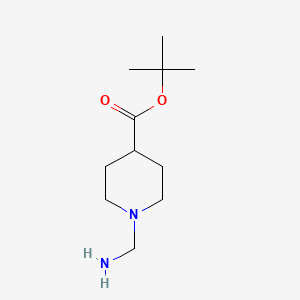
![2-bromo-4-tert-butyl-6-[(E)-(2,4-dimethylphenyl)diazenyl]phenol](/img/structure/B12445016.png)
![2-(4-methyl-1-oxophthalazin-2(1H)-yl)-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide](/img/structure/B12445019.png)
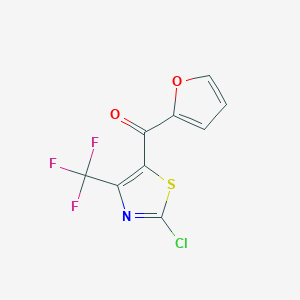
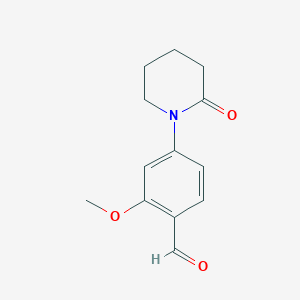
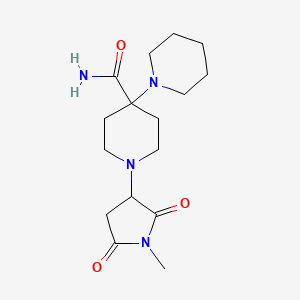
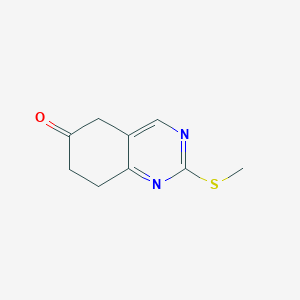
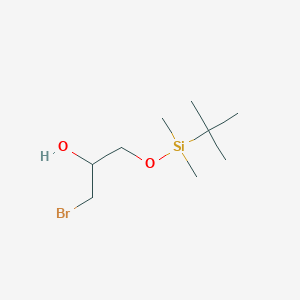



![3,4-Bis{[(2-bromophenyl)carbonyl]amino}benzoic acid](/img/structure/B12445075.png)
![2-(1,3-dioxoisoindol-2-yl)-5-[2-(1,3-dioxoisoindol-2-yl)-1,3-dioxoisoindol-5-yl]isoindole-1,3-dione](/img/structure/B12445077.png)
